It is a fundamental nitrogen heterocycle and mimics various nucleoside bases, histidine, and histamine.
Synthesis Analysis
Industrial Synthesis
An alternative route is the Radziszewski reaction, which employs glyoxal, formaldehyde, and a mixture of ammonia and methylamine.
Laboratory Synthesis
Another approach is to deprotonate imidazole to form a sodium salt and then methylate it.
Molecular Structure Analysis
The molecular structure of N-(1H-Imidazol-4-ylmethyl)-N-methylamine consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It is amphoteric, exhibiting both acidic and basic properties.
Chemical Reactions Analysis
Basicity
It is slightly more basic than imidazole, with pKa values of the conjugate acids at 7.0 and 7.4.
Utility as a Solvent
Methylation results in a lower melting point, making 1-methylimidazole a useful solvent.
Mechanism of Action
Receptor binding: The molecule could potentially bind to various receptors, modulating their activity. []
Enzyme inhibition: It might interact with specific enzymes, inhibiting their catalytic activity. []
Applications
Medicinal Chemistry: The compound could be explored as a starting point for developing novel therapeutics. Its structure allows for further modifications to optimize its pharmacological properties. [, , , , ]
Material Science: The ability of imidazole to coordinate with metal ions makes this compound and its derivatives potentially useful in developing metal-organic frameworks (MOFs). [, , , , , , , ]
Catalysis: Metal complexes incorporating N-(1H-Imidazol-4-ylmethyl)-N-methylamine as a ligand could potentially exhibit catalytic activity in various organic reactions. []
Compound Description: BMS-214662 is a potent farnesyltransferase (FT) inhibitor with demonstrated preclinical antitumor activity. It exhibits low-nanomolar potency against FT and shows cellular activity at concentrations below 100 nM. Notably, it has shown curative efficacy in a mutated K-Ras bearing HCT-116 human colon tumor model when administered orally. []
Relevance: BMS-214662 shares a core structural motif with N-(1H-Imidazol-4-ylmethyl)-N-methylamine, specifically the 1H-imidazol-4-ylmethyl moiety. The presence of this shared substructure suggests potential similarities in their binding affinities and pharmacological activities. []
Compound Description: SCH 79687 acts as a selective histamine H3 receptor antagonist. Its high affinity for the H3 receptor, coupled with its oral activity and favorable pharmacokinetic profile, makes it potentially valuable for treating nasal congestion. In preclinical studies, SCH 79687, in combination with an H1 antagonist, demonstrated decongestant efficacy comparable to oral sympathomimetic decongestants, but without causing hypertension. []
Relevance: This compound exhibits structural similarity to N-(1H-Imidazol-4-ylmethyl)-N-methylamine by incorporating the 1H-imidazol-4-ylmethyl group within its framework. This shared structural element may contribute to their interactions with biological targets, particularly those involving histamine receptors. []
Compound Description: ABT-866 functions as a novel α1-adrenoceptor ligand. It displays a unique pharmacological profile characterized by α1A agonism (rabbit urethra, EC50 = 0.60 μM) and α1B and α1D antagonism. Studies in a dog model revealed that ABT-866 demonstrated greater selectivity for the urethra over the vasculature compared to A-61603, ST-1059 (the active metabolite of midodrine), and phenylpropanolamine. []
Relevance: ABT-866 is structurally analogous to N-(1H-Imidazol-4-ylmethyl)-N-methylamine, as both compounds contain the 1H-imidazol-4-ylmethyl substituent. The presence of this shared moiety suggests that ABT-866 may interact with biological targets in a manner akin to N-(1H-Imidazol-4-ylmethyl)-N-methylamine. []
N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea (Compound A)
Compound Description: Compound A demonstrates high selectivity as an agonist for the α2C-adrenoceptor. It exhibits a Ki value of 12 nM for the human α2C-adrenoceptor and demonstrates 190- to 260-fold selectivity over the α2A- and α2B-adrenoceptor subtypes. Notably, Compound A is orally bioavailable, lacks central nervous system (CNS) penetration, and does not induce locomotor activity, sedation, hypertension, or mydriasis in preclinical models. []
Relevance: Compound A shares a key structural element with N-(1H-Imidazol-4-ylmethyl)-N-methylamine, incorporating the 1H-imidazol-4-ylmethyl group. This commonality in structure may suggest shared binding preferences toward specific receptor subtypes. The distinct pharmacological profiles of these compounds, despite sharing this structural motif, highlight the influence of other substituents on receptor selectivity and functional outcomes. []
Compound Description: This compound is a derivative of 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine, synthesized by replacing a chloro-substituent with 2-(1H-imidazol-4-yl)-N-methylethanamine. X-ray crystallography studies confirmed the structural modifications. []
Relevance: This compound is structurally similar to N-(1H-Imidazol-4-ylmethyl)-N-methylamine. While N-(1H-Imidazol-4-ylmethyl)-N-methylamine contains a methylene linker between the imidazole and methylamine moieties, this compound incorporates an ethyl linker (–CH2–CH2–) in its structure. []
2-(1H-Imidazol-4-yl)ethanaminium chloride
Compound Description: This compound is a molecular salt formed as a by-product during the synthesis of a histamine derivative. The terminal amino group of the starting material is protonated in this compound. []
Relevance: This compound is structurally similar to N-(1H-Imidazol-4-ylmethyl)-N-methylamine. While N-(1H-Imidazol-4-ylmethyl)-N-methylamine contains a methyl group attached to the amino nitrogen, this compound has three hydrogen atoms attached, leading to a protonated amino group. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.